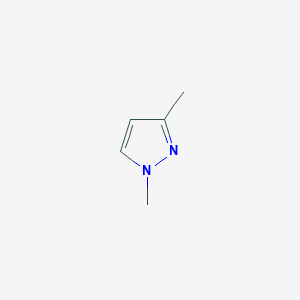

1,3-ジメチルピラゾール

説明

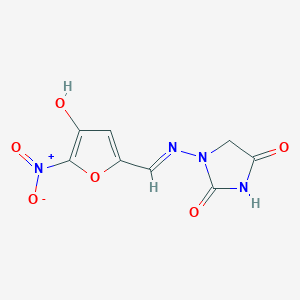

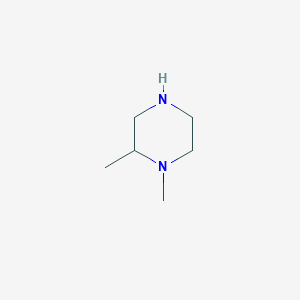

1,3-ジメチルピラゾールは、ピラゾールファミリーに属する有機化合物であり、1位と2位に2つの窒素原子を含む5員環構造を特徴としています。 この化合物は、さまざまな化学反応や、医薬品化学、農薬化学、材料科学などのさまざまな分野における用途において、その汎用性で知られています .

2. 製法

合成経路と反応条件

1,3-ジメチルピラゾールは、いくつかの方法で合成できます。

アセチルアセトンとヒドラジン水和物の縮合: この方法は、アセチルアセトンとヒドラジン水和物をエタノールまたは水性アルカリ中で反応させることを伴います。

加水分解と脱カルボキシル化: この方法は、セミカルバジドまたはアミノグアニジンとアセチルアセトンを反応させて得られる1-カルバミドまたは1-カルボキサミジン誘導体の加水分解と脱カルボキシル化を伴います.

1,2-ペンタジエン-4-オンとヒドラジン水和物の反応: この方法は、1,3-ジメチルピラゾールの合成のための代替経路を提供します.

工業的生産方法

1,3-ジメチルピラゾールの工業的生産は、一般的に、その効率性とコスト効率の良さから、アセチルアセトンとヒドラジン水和物の縮合を用いた大規模合成を伴います .

科学的研究の応用

1,3-Dimethylpyrazole has a wide range of scientific research applications:

作用機序

1,3-ジメチルピラゾールの作用機序は、特定の分子標的および経路との相互作用を伴います。

生化学分析

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Cellular Effects

Related compounds such as 3,4-dimethylpyrazole phosphate (DMPP) have been shown to inhibit soil nitrification, a process carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA) . This suggests that 1,3-Dimethylpyrazole could potentially interact with similar cellular processes.

Molecular Mechanism

It’s suggested that DMPP and DMPSA, which are structurally similar to 1,3-Dimethylpyrazole, inhibit nitrification due to their ability to chelate the Cu2+ cations that the ammonia monooxygenase enzyme (AMO) needs to carry on the first step of NH4+ oxidation .

Temporal Effects in Laboratory Settings

Related compounds such as DMPP have been shown to inhibit nitrification in soil over a period of time .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 1,3-Dimethylpyrazole in animal models. Related compounds such as 3,5-dimethylpyrazole derivatives have been evaluated for their anticonvulsant activity in animal models .

Metabolic Pathways

Related compounds such as DMPP have been shown to interact with the nitrogen cycle in soil, suggesting potential involvement in similar metabolic pathways .

Transport and Distribution

Related compounds such as DMPP have been shown to persist in acidic soil , suggesting potential for similar distribution patterns.

Subcellular Localization

Related compounds such as DMPP have been shown to inhibit specific enzymes within cells , suggesting potential for similar subcellular localization.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dimethylpyrazole can be synthesized through several methods:

Condensation of Acetylacetone and Hydrazine Hydrate: This method involves the reaction of acetylacetone with hydrazine hydrate in ethanol or aqueous alkali.

Hydrolysis and Decarboxylation: This method involves the hydrolysis and decarboxylation of 1-carbamido or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone.

Reaction of 1,2-Pentadien-4-one and Hydrazine Hydrate: This method provides an alternative route for the synthesis of 1,3-dimethylpyrazole.

Industrial Production Methods

Industrial production of 1,3-dimethylpyrazole typically involves large-scale synthesis using the condensation of acetylacetone and hydrazine hydrate due to its efficiency and cost-effectiveness .

化学反応の分析

1,3-ジメチルピラゾールは、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、臭素またはジメチルスルホキシド(DMSO)中の酸素などの試薬を用いて酸化して、ピラゾール誘導体を生成できます.

これらの反応で使用される一般的な試薬と条件には、臭素、酸素、水素ガス、ルテニウム触媒、アリールハライド、銅粉などがあります。 これらの反応から生成される主な生成物には、さまざまな置換ピラゾールとピラゾリン誘導体が含まれます .

4. 科学研究における用途

1,3-ジメチルピラゾールは、幅広い科学研究用途を持っています。

類似化合物との比較

1,3-ジメチルピラゾールは、以下のような他の類似化合物と比較できます。

3,5-ジメチルピラゾール: 両方の化合物は構造が似ていますが、メチル基の位置が異なります。

1-シアノアセチル-3,5-ジメチルピラゾール: この化合物は、シアノアセチル化剤および複素環式化合物の合成のためのビルディングブロックとして使用されます.

ポリ((3,5-ジメチルピラゾール-1-イル)メチル)ベンゼン: この化合物は、配位化学における配位子として使用され、その高分子構造による独自の特性を持っています.

1,3-ジメチルピラゾールは、硝化阻害における特定の用途と、さまざまな化学反応における汎用性により際立っています。

特性

IUPAC Name |

1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-4-7(2)6-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODLZCJDRXTSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

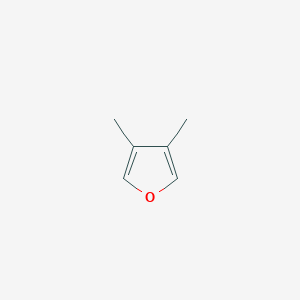

CC1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219523 | |

| Record name | 1H-Pyrazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-48-4 | |

| Record name | 1,3-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374FP5RCE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

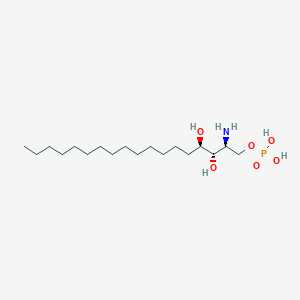

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)